5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a furan ring, among other functional groups.
Preparation Methods
The synthesis of 5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Bromination: Introduction of the bromine atom into the precursor molecule.
Azetidine Formation: Construction of the azetidine ring, which is a four-membered nitrogen-containing ring.
Coupling Reactions: Formation of the final compound through coupling reactions that link the various functional groups together under specific conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-methyl-1,3-thiazol-2-amine: Another brominated compound with a thiazole ring.
4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: A compound with a thiazole ring and a carboxamide group.
6-bromo-N-methylpyridin-3-amine: A brominated pyridine derivative.
Properties
Molecular Formula |
C14H15BrN4O2 |
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Molecular Weight |
351.20 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c1-9-3-6-13(17-16-9)19-7-10(8-19)18(2)14(20)11-4-5-12(15)21-11/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
LDENECJJCVZGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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